molecular formula C34H38ClN7O2 B2955322 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide CAS No. 902960-37-6

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide

Numéro de catalogue: B2955322
Numéro CAS: 902960-37-6
Poids moléculaire: 612.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a triazolo[4,3-a]quinazolin-5-one core substituted with a 4-chlorophenylmethyl group at position 4 and a piperazine-linked 2,5-dimethylphenyl moiety via a propylpropanamide chain. The 4-chlorophenyl group enhances lipophilicity, while the 2,5-dimethylphenyl-piperazine moiety may influence receptor binding specificity, particularly for serotonin or dopamine receptors .

Propriétés

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38ClN7O2/c1-24-8-9-25(2)30(22-24)40-20-18-39(19-21-40)17-5-16-36-32(43)15-14-31-37-38-34-41(23-26-10-12-27(35)13-11-26)33(44)28-6-3-4-7-29(28)42(31)34/h3-4,6-13,22H,5,14-21,23H2,1-2H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTTUPVSSLKOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide is a member of the triazoloquinazoline class of compounds known for their diverse pharmacological properties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C25H25ClN6O3C_{25}H_{25}ClN_6O_3, with a molecular weight of approximately 507.0 g/mol. Its structure features a triazoloquinazoline core that is often associated with various bioactivities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, derivatives similar to the compound have been shown to inhibit tumor growth across various cancer cell lines. For instance:

  • Mechanism of Action : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation, such as Aurora kinases and epidermal growth factor receptors (EGFR) . Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways .
  • Case Studies : A study highlighted the effectiveness of related quinazoline derivatives against multiple tumor subpanels, showcasing potent activity against cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolines have been documented to possess activity against various bacterial strains and fungi:

  • In Vitro Studies : Compounds with similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group may enhance membrane permeability, allowing better interaction with microbial targets .

Anti-inflammatory Properties

Quinazolines are also recognized for their anti-inflammatory effects:

  • Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This action is crucial in conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
3-{4-[Chlorophenyl]methyl}-5-oxoquinazolineAnticancerAurora Kinase
N-(butan-2-yl)-3-{4-chlorophenyl}-5-oxoquinazolineAntimicrobialVarious Bacteria
6-Arylbenzimidazo[1,2-c]quinazolineAnti-inflammatoryTNF-alpha Production Inhibition

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that modify the quinazoline core to enhance biological activity. Understanding the SAR is vital for optimizing its efficacy:

  • Core Modification : Substituents on the quinazoline ring can significantly influence biological activity.
  • Side Chain Variations : Alterations in the piperazine or propanamide side chains can affect binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of triazoloquinazoline-piperazine hybrids , which are studied for their diverse pharmacological profiles. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Computational Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Weight Predicted Tanimoto Similarity*
Target Compound Triazolo[4,3-a]quinazolin-5-one 4-(4-chlorophenyl)methyl; 3-[4-(2,5-dimethylphenyl)piperazinyl]propylpropanamide ~669.3 g/mol† Reference (1.00)
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Triazolo[4,3-a]quinazolin-5-one 2-chlorobenzyl; 3-methoxyphenyl-piperazine ~630.2 g/mol 0.65–0.75‡
N-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide Triazolo[4,3-a]quinazolin-5-one 3-chlorophenyl-piperazine; 3-isopropoxypropyl ~580.1 g/mol 0.55–0.70‡
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Pyrrolo-thiazolo-pyrimidine Varied aryl and heterocyclic substituents ~500–650 g/mol <0.50‡

*Tanimoto similarity calculated using Morgan fingerprints (radius=2, 2048 bits) .
†Calculated based on formula: C₃₃H₃₄ClN₇O₂.
‡Estimated ranges based on scaffold and substituent divergence.

Key Findings from Comparative Studies

Structural Motifs and Bioactivity Clustering

  • Piperazine Modifications: The target compound’s 2,5-dimethylphenyl-piperazine group distinguishes it from analogs with 3-methoxyphenyl () or 3-chlorophenyl () piperazines.
  • Triazoloquinazoline Core : Shared across all analogs, this core likely contributes to kinase inhibition or DNA intercalation, as seen in related triazoloquinazolines .

Computational Similarity Metrics

  • Tanimoto Scores : The target compound shows moderate similarity (0.65–0.75) to ’s analog due to shared triazoloquinazoline and piperazine motifs. Lower similarity (0.55–0.70) with ’s compound arises from the isopropoxypropyl chain, which reduces scaffold alignment .
  • Chemical Space Networks : Grouping by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) places the target compound in a cluster with and analogs, indicating comparable chemotypes .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability : Piperazine derivatives are prone to N-dealkylation or oxidation; the 2,5-dimethylphenyl group may slow hepatic metabolism relative to unsubstituted analogs .

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